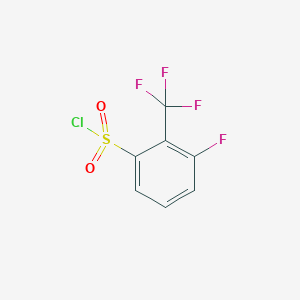

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound. It is also known by other names such as “4-trifluoromethyl benzenesulfonyl chloride”, “4-trifluoromethyl benzene-1-sulfonyl chloride”, and "4-trifluoromethyl benzene sulfonyl chloride" . It is used as a laboratory chemical .

Molecular Structure Analysis

The molecular formula of this compound is C7H4ClF3O2S . The molecular weight is 244.61 g/mol . The InChI Key is OZDCZHDOIBUGAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a clear pale yellow to brown liquid . It has a melting point of 30°C to 34°C . The boiling point is 118°C to 120°C (18.0mmHg) .Scientific Research Applications

Reactivity and Synthesis

Fluorosulfonylation Reagent Development : A study by Leng and Qin (2018) introduced 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new fluorosulfonylation reagent. It demonstrated potential as a tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material, used for regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides (Leng & Qin, 2018).

Nucleophilic Attack on Sulfonyl Groups : Ying et al. (2000) reported on N-Fluoro-bis[(trifluoromethyl)sulfonyl]imide undergoing reactions with various nucleophiles, forming products such as N-fluoro-trifluoromethylsulfonyl amide (Ying et al., 2000).

Mechanisms of Hydrolyses of Sulfonyl Chlorides : A paper by Bentley (2015) examined hydrolyses of acid derivatives like sulfonyl chlorides, presenting a unified framework with calculated third order rate constants for solvolytic reactions (Bentley, 2015).

Chemical Synthesis Applications

Sulfonylation for Synthesis of Penoxsulam : Xu Si-tia (2016) investigated the sulfonylation process, optimizing conditions for the synthesis of penoxsulam, highlighting the importance of sulfonyl chloride derivatives in agricultural chemistry (Xu Si-tia, 2016).

Palladium-Catalyzed C-H Bond Sulfonylation : Sasmal et al. (2018) explored the reactivity of halo-substituted benzenesulfonyl chlorides in palladium-catalyzed C-H bond sulfonylation of 2-arylpyridines, demonstrating applications in creating complex molecular structures (Sasmal et al., 2018).

Use as a Prosthetic Agent in Radiolabelling : Löser et al. (2013) studied 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines, showcasing its potential in medical imaging technologies (Löser et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by a nucleophile, such as an amine or alcohol . This results in the formation of sulfonamides or sulfonic esters, respectively .

Biochemical Pathways

The compound’s ability to form sulfonamides and sulfonic esters suggests that it could potentially interfere with biological processes involving these types of molecules .

Pharmacokinetics

The compound’s solubility, stability, and reactivity would be expected to influence its bioavailability .

Result of Action

The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, thereby affecting their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the compound’s reactivity might be enhanced under acidic conditions, which promote the formation of sulfonamides and sulfonic esters .

properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(9)6(5)7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPLJUDUCKFLHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)

![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)